![molecular formula C7H4ClN3O B1386536 咪唑并[1,2-a]嘧啶-2-甲酰氯 CAS No. 754928-12-6](/img/structure/B1386536.png)

咪唑并[1,2-a]嘧啶-2-甲酰氯

描述

Imidazo[1,2-a]pyrimidine is a class of heterocyclic compounds that have been receiving significant attention in the synthetic chemistry community . They are known for their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . One efficient procedure involves the use of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines are known to undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . Cyclization starts with deprotonation by base on intermediate III and following a series of intramolecular rearrangements result in the formation of the aromatic intermediate IV .科学研究应用

Imidazo[1,2-a]pyrimidine-2-carbonyl Chloride: A Comprehensive Analysis of Scientific Research Applications:

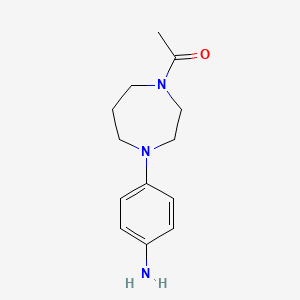

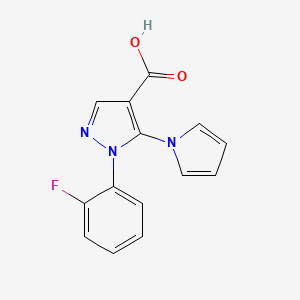

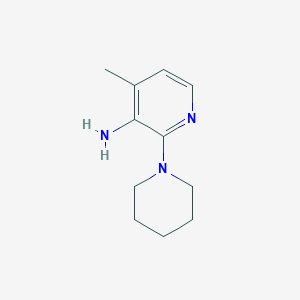

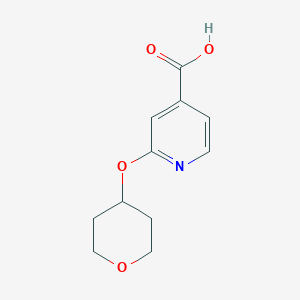

Inhibitors for Enzymes

Novel derivatives of imidazo[1,2-a]pyrimidine have been synthesized to selectively inhibit enzymes like COX-1 and COX-2, showing high potency and selectivity.

安全和危害

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The aim is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .

作用机制

Target of Action

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride has been found to target KRAS G12C , a protein involved in cell signaling pathways that control cell growth and division. This protein is often mutated in various types of cancers, making it a significant target for anticancer agents . Additionally, derivatives of this compound have been shown to inhibit Cyclooxygenase-2 (COX-2) , an enzyme that plays a key role in inflammation and pain.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of the target proteins . In the case of KRAS G12C, this results in the disruption of cell signaling pathways, thereby inhibiting the growth and division of cancer cells . For COX-2, the inhibition leads to a decrease in the production of prostaglandins, compounds that contribute to inflammation and pain .

Biochemical Pathways

The action of Imidazo[1,2-a]pyrimidine-2-carbonyl chloride affects several biochemical pathways. By inhibiting KRAS G12C, it disrupts the RAS signaling pathway, which is crucial for cell growth and division . The inhibition of COX-2 affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and thus reducing inflammation and pain .

Result of Action

The inhibition of KRAS G12C by Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can lead to the suppression of cancer cell growth and division . Similarly, the inhibition of COX-2 can result in reduced inflammation and pain .

Action Environment

The action of Imidazo[1,2-a]pyrimidine-2-carbonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its targets

属性

IUPAC Name |

imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-6(12)5-4-11-3-1-2-9-7(11)10-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYQNNRMWXBIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651761 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |

CAS RN |

754928-12-6 | |

| Record name | Imidazo[1,2-a]pyrimidine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)

![5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1386461.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1386469.png)